Comparative Activity in Human Lung Adenocarcinoma (A549)
Thrazarine (FR900840) demonstrated superior antitumor activity against the human lung adenocarcinoma cell line A549 when compared to established chemotherapeutics [1]. The study explicitly states that the antitumor activity of FR900840 against A549 was stronger than that of vinblastine, doxorubicin, and cisplatin [1]. While specific IC50 values are not available from this abstract, the qualitative comparison is derived from direct experimental observation.
| Evidence Dimension | Antitumor Activity |
|---|---|
| Target Compound Data | Activity described as 'stronger' |
| Comparator Or Baseline | Vinblastine, Doxorubicin, Cisplatin |
| Quantified Difference | Thrazarine activity > Comparator activity (qualitative assessment) |
| Conditions | A549 human lung adenocarcinoma cell line |
Why This Matters
This data provides direct evidence for selecting thrazarine over several standard-of-care chemotherapies in experimental models of lung adenocarcinoma.
- [1] Nishimura, M., Nakada, H., Nakajima, H., Hori, Y., Ezaki, M., Goto, T., & Okuhara, M. (1989). A new antitumor antibiotic, FR900840. III. Antitumor activity against experimental tumors. *The Journal of Antibiotics*, 42(4), 553–557. https://doi.org/10.7164/antibiotics.42.553 View Source
